

# An In-depth Technical Guide to 2,4-Dibromo-3-chloropyridine

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## Compound of Interest

Compound Name: **2,4-Dibromo-3-chloropyridine**

Cat. No.: **B189631**

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## Introduction

**2,4-Dibromo-3-chloropyridine** is a halogenated pyridine derivative with potential applications in organic synthesis and medicinal chemistry. Its trifunctional nature, featuring two bromine atoms and one chlorine atom at distinct positions on the pyridine ring, offers a versatile scaffold for the development of novel compounds. The differential reactivity of the halogen substituents allows for selective functionalization, making it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the molecular structure, properties, and key data for **2,4-Dibromo-3-chloropyridine**.

## Molecular Structure and Identifiers

The molecular structure of **2,4-Dibromo-3-chloropyridine** consists of a pyridine ring substituted with two bromine atoms at positions 2 and 4, and a chlorine atom at position 3.

Table 1: Molecular Identifiers

Identifier	Value
IUPAC Name	<b>2,4-dibromo-3-chloropyridine</b> [ <a href="#">1</a> ]
Canonical SMILES	C1=CN=C(C(=C1Br)Cl)Br[ <a href="#">1</a> ]
InChI	InChI=1S/C5H2Br2ClN/c6-3-1-2-9-5(7)4(3)8/h1-2H[ <a href="#">1</a> ]
InChIKey	WCARRWYHMKUGRY-UHFFFAOYSA-N[ <a href="#">1</a> ]
CAS Number	861024-77-3[ <a href="#">1</a> ]

| Molecular Formula | C5H2Br2ClN[[1](#)] |

## Physicochemical Properties

Detailed experimental data on the physical properties of **2,4-Dibromo-3-chloropyridine** are not readily available in the public domain. The following table summarizes computed and predicted properties.

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	<b>271.34 g/mol</b>	<a href="#">PubChem[1]</a>
Monoisotopic Mass	268.82425 Da	<a href="#">PubChem[1]</a>
XLogP3-AA (Predicted)	2.5	PubChem
Boiling Point (Predicted)	263.3 ± 35.0 °C at 760 mmHg	ChemBK
Flash Point (Predicted)	113.0 ± 25.9 °C	ChemBK

| Density (Predicted) | 2.136 ± 0.06 g/cm³ | ChemBK |

## Spectroscopic Data

As of the latest information available, detailed experimental spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **2,4-Dibromo-3-chloropyridine** has not been published or is

not widely accessible. Researchers working with this compound would need to perform their own analytical characterization.

## Synthesis and Reactivity

### Synthesis

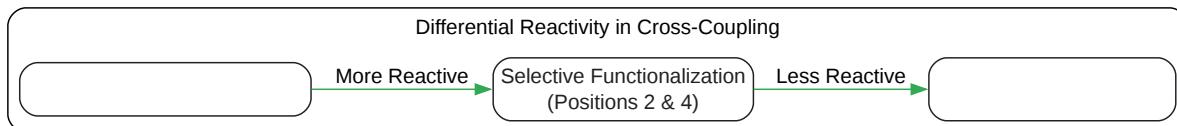
A specific, detailed experimental protocol for the synthesis of **2,4-Dibromo-3-chloropyridine** is not available in the cited literature. However, the synthesis of related polysubstituted halopyridines often involves multi-step processes. For instance, the synthesis of the isomeric 5-Bromo-2,4-dichloropyridine proceeds through a two-step reaction starting from 2-amino-4-chloropyridine. This involves an initial bromination step followed by a diazotization reaction. It is plausible that a similar synthetic strategy, starting from an appropriately substituted aminopyridine, could be adapted for the synthesis of **2,4-Dibromo-3-chloropyridine**.

### Reactivity

The reactivity of **2,4-Dibromo-3-chloropyridine** is dictated by the electronic properties of the pyridine ring and the nature of the halogen substituents. The pyridine nitrogen atom is electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic aromatic substitution.

The different halogens at positions 2, 4, and 3 are expected to exhibit differential reactivity in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. Therefore, the bromine atoms at the 2 and 4 positions are expected to be more reactive than the chlorine atom at the 3 position. This differential reactivity allows for selective functionalization of the molecule. For example, a Suzuki coupling could potentially be performed selectively at one of the bromine-substituted positions under carefully controlled conditions, leaving the chlorine atom intact for subsequent transformations.

#### Logical Relationship of Reactivity



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Caption: Logical workflow for the selective functionalization of **2,4-Dibromo-3-chloropyridine**.

## Biological Activity and Applications

There is currently no specific information available regarding the biological activity or signaling pathway interactions of **2,4-Dibromo-3-chloropyridine**. However, the halopyridine scaffold is a common motif in many biologically active compounds. Therefore, this molecule could serve as a valuable intermediate in the synthesis of novel compounds for drug discovery and agrochemical research. The ability to introduce different substituents at the 2, 3, and 4 positions allows for the exploration of structure-activity relationships.

## Safety Information

**2,4-Dibromo-3-chloropyridine** is classified with the following GHS hazard statements:

Table 3: GHS Hazard Classification

Hazard Code	Description
<b>H302</b>	<b>Harmful if swallowed</b>
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled

| H335 | May cause respiratory irritation |

Data sourced from PubChem.

It is essential to handle this compound with appropriate personal protective equipment in a well-ventilated area.

## Conclusion

**2,4-Dibromo-3-chloropyridine** is a chemical compound with significant potential as a building block in synthetic chemistry. While detailed experimental data is currently lacking, its structural features suggest a rich and versatile reactivity profile that can be exploited for the synthesis of a wide range of novel molecules. Further research is needed to fully characterize its physical, chemical, and biological properties. The information provided in this guide serves as a foundational resource for researchers and scientists interested in utilizing this compound in their work.

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## References

- 1. 2,4-Dibromo-3-chloropyridine | C5H2Br2ClN | CID 817093 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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